

Application Notes and Protocols: Kermesic Acid in Textile Dyeing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kermesic Acid*

Cat. No.: *B135790*

[Get Quote](#)

Introduction

Kermesic acid is a natural red dye belonging to the anthraquinone family of colorants.^[1] Its primary source is the dried bodies of female scale insects of the *Kermes vermilio* species, which thrive on the Kermes oak (*Quercus coccifera*).^{[2][3]} Historically, kermes was one of the most prestigious and widely used red dyes for textiles, particularly wool and silk, from antiquity through the Middle Ages.^[3] As an acid dye, **kermesic acid** forms strong bonds with protein fibers, especially when used in conjunction with a metallic salt mordant, which enhances color uptake, fastness, and can modify the final shade.^[2] These notes provide detailed protocols and data for the application of **kermesic acid** in a research and laboratory setting for textile dyeing studies.

Data Presentation

Table 1: Chemical and Physical Properties of Kermesic Acid

Property	Value	Reference
Chemical Name	9,10-Dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid	[2]
Molecular Formula	C ₁₆ H ₁₀ O ₈	[2]
Molecular Weight	330.25 g/mol	[2]
Appearance	Red crystalline needles	[2]
Dye Classification	Acid Dye, Mordant Dye	[2]
C.I. Name	Natural Red 3	[4]

Table 2: Colorfastness Properties of Kermesic Acid on Wool Fabric

The following table summarizes the fastness properties of wool dyed with kermes oak extract. Ratings for wash and rubbing fastness are on a scale of 1-5 (5 being excellent), and light fastness is on a scale of 1-8 (8 being outstanding).[2]

Mordant	Wash		Dry Rubbing Fastness	Wet Rubbing Fastness
	Fastness (Color Change)	Light Fastness		
Unmordanted	3-4 (Fair to Good)	3-4 (Fair to Good)	5 (Excellent)	4 (Good)
Alum	4-5 (Good to Excellent)	3-4 (Fair to Good)	5 (Excellent)	4-5 (Good to Excellent)
Copper Sulfate	4-5 (Good to Excellent)	3-4 (Fair to Good)	5 (Excellent)	4-5 (Good to Excellent)
Ferrous Sulfate	4-5 (Good to Excellent)	3-4 (Fair to Good)	5 (Excellent)	4-5 (Good to Excellent)
Stannous Chloride	4-5 (Good to Excellent)	3-4 (Fair to Good)	5 (Excellent)	4-5 (Good to Excellent)

Data sourced
from a
comparative
analysis of
dyeing
properties.^[2]

Experimental Protocols

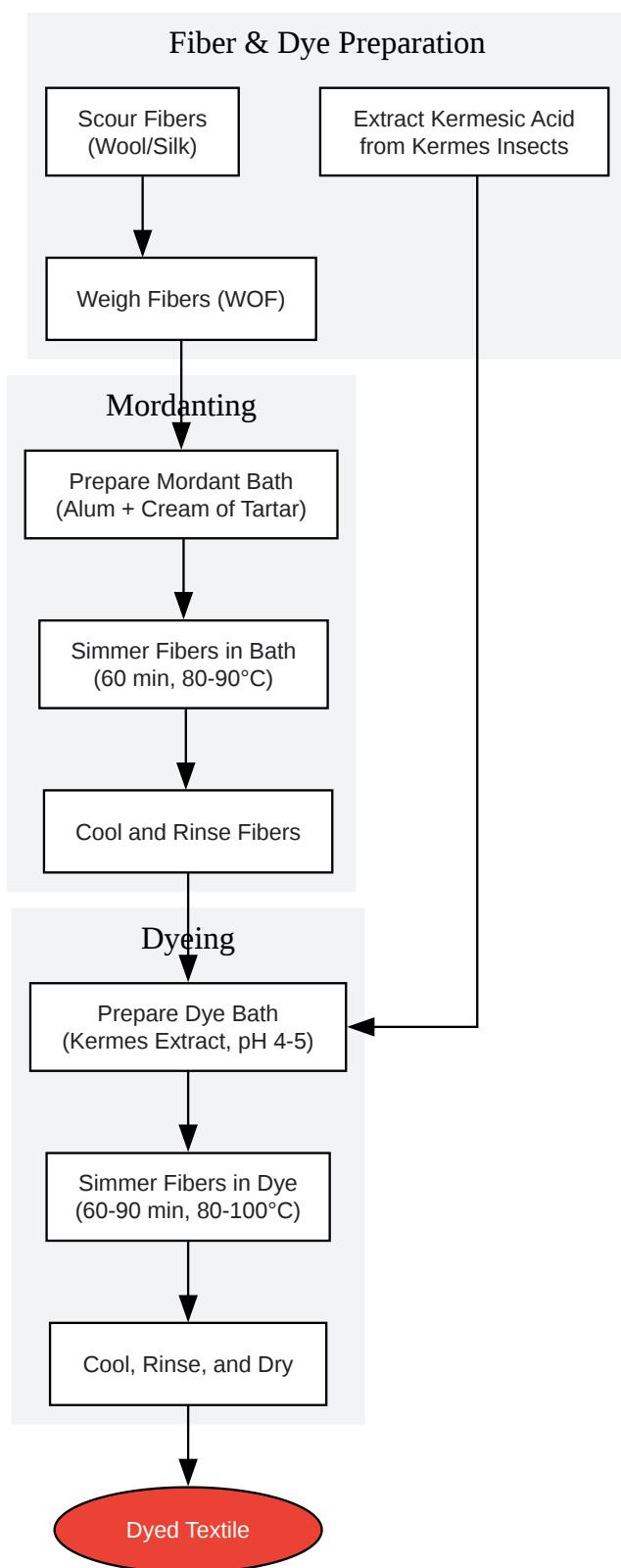
Extraction of Kermesic Acid

Note: This protocol is adapted from methods used for analytical purposes and may be optimized for bulk dyeing.

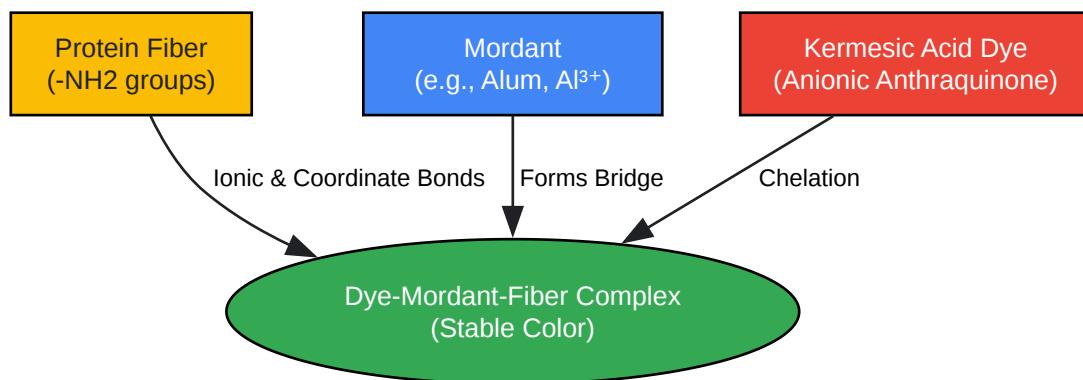
- Preparation: The dried Kermes vermilio insects are finely ground into a powder.
- Acid Hydrolysis: An acidic extraction solution is prepared with Hydrochloric Acid (HCl), Methanol (MeOH), and Water (H₂O) in a 2:1:1 v/v/v ratio.^[5]

- Extraction: The powdered insects are suspended in the extraction solution and heated in a water bath at 60-70°C for 1-2 hours with occasional stirring. This process breaks down the insect bodies and helps liberate the dye molecules.
- Isolation: The mixture is cooled and then centrifuged to separate the solid residue from the dye-containing supernatant.
- Filtration: The supernatant is filtered to remove any remaining fine particles. The resulting clear, red solution is the **kermesic acid** extract.
- Storage: The extract should be stored in a dark, cool place until use.

Pre-mordanting Protocol for Protein Fibers (Wool/Silk)


Mordanting is a critical step to ensure the dye fixes permanently to the fiber.

- Fiber Preparation: Weigh the dry wool or silk fibers to be dyed. This is the Weight of Fiber (WOF). All subsequent measurements will be based on this weight. Scour (wash) the fibers thoroughly with a pH-neutral soap to remove any impurities, oils, or sizing, and then rinse well.[\[6\]](#)
- Mordant Calculation: For a standard alum mordant, measure Potassium Aluminum Sulfate (Alum) at 15-24% WOF and Cream of Tartar (Potassium Bitartrate) at 6% WOF.[\[3\]](#)[\[7\]](#) Cream of Tartar assists in brightening the color and protecting the fiber.
- Mordant Bath Preparation: Dissolve the alum and cream of tartar completely in a small amount of hot water. Add this solution to a non-reactive dye pot (stainless steel or enamel) filled with enough cool water to allow the fibers to move freely.
- Mordanting Process: Add the wet, scoured fibers to the mordant bath. Slowly raise the temperature to 80-90°C (do not boil, especially for wool). Hold at this temperature for 60 minutes, stirring gently every 15 minutes to ensure even uptake.[\[2\]](#)
- Cooling and Rinsing: Allow the fibers to cool completely in the mordant bath. Once cool, remove the fibers, gently squeeze out the excess liquid, and rinse thoroughly with lukewarm water. The fibers are now ready for dyeing.


Dyeing Protocol with Kermesic Acid Extract

- Dye Bath Preparation: Fill a non-reactive dye pot with water to achieve a liquor ratio of 40:1 (40 mL of water for every 1 gram of fiber).[2]
- pH Adjustment: Add the prepared **kermesic acid** extract to the dyebath. Adjust the pH to a slightly acidic range (pH 4-5) using a weak acid like acetic acid (vinegar).[2] An acidic environment is necessary for the proper bonding of acid dyes to protein fibers.[8]
- Dyeing Process: Introduce the wet, pre-mordanted fibers into the cool dyebath.
- Heating: Gradually raise the temperature of the dyebath to 80-90°C for silk and up to 100°C for wool.[2][9] Maintain this temperature for 60-90 minutes, stirring gently at regular intervals to promote even dyeing and prevent felting of wool.[2]
- Cooling: After the dyeing time has elapsed, allow the dyebath to cool down slowly. A slow cooling process can improve dye fixation.
- Rinsing and Drying: Once cool, remove the dyed fibers from the bath. Rinse with water of a similar temperature until the water runs clear. Gently squeeze out excess water and air dry away from direct sunlight.[2]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: General experimental workflow for dyeing protein fibers with **kermesic acid**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of dye, mordant, and fiber creating a stable color complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kermesic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. naturaldyestore.com [naturaldyestore.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.uva.nl [pure.uva.nl]
- 6. karinpersan.com [karinpersan.com]
- 7. Mordants — Natural Dyes [naturaldyes.ca]
- 8. dyesandpigments.com [dyesandpigments.com]
- 9. textilelearner.net [textilelearner.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Kermesic Acid in Textile Dyeing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135790#application-of-kermesic-acid-in-textile-dyeing-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com